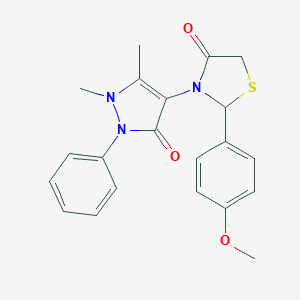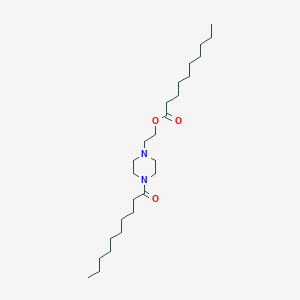
Methyl 2-(3,4,5-trimethoxyphenoxy)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-(3,4,5-trimethoxyphenoxy)acetate is an organic compound with the molecular formula C12H16O6. It is characterized by the presence of a phenoxy group substituted with three methoxy groups at the 3, 4, and 5 positions, and an acetate group. This compound is known for its applications in various fields, including pharmaceuticals and chemical research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Methyl 2-(3,4,5-trimethoxyphenoxy)acetate can be synthesized through the esterification of 3,4,5-trimethoxyphenol with methyl chloroacetate in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the synthesis of methyl (3,4,5-trimethoxyphenoxy)acetate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-(3,4,5-trimethoxyphenoxy)acetate undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The phenoxy group can undergo nucleophilic substitution reactions, where the methoxy groups can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenoxy derivatives.
Applications De Recherche Scientifique
Methyl 2-(3,4,5-trimethoxyphenoxy)acetate is used in various scientific research applications:
Chemistry: As a building block in the synthesis of more complex organic molecules.
Biology: As a reagent in biochemical assays and studies involving enzyme interactions.
Medicine: As an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of methyl (3,4,5-trimethoxyphenoxy)acetate involves its interaction with specific molecular targets. The trimethoxyphenyl group is known to interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 3,4,5-trimethoxybenzoate: Similar structure but with a benzoate group instead of an acetate group.
3,4,5-Trimethoxyphenol: Lacks the acetate group, making it less reactive in certain chemical reactions.
Methyl 3,4,5-trimethoxyphenylacetate: Similar structure but with a phenylacetate group.
Uniqueness
Methyl 2-(3,4,5-trimethoxyphenoxy)acetate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of three methoxy groups enhances its solubility and interaction with biological targets, making it a valuable compound in research and industrial applications.
Propriétés
Formule moléculaire |
C12H16O6 |
|---|---|
Poids moléculaire |
256.25g/mol |
Nom IUPAC |
methyl 2-(3,4,5-trimethoxyphenoxy)acetate |
InChI |
InChI=1S/C12H16O6/c1-14-9-5-8(18-7-11(13)16-3)6-10(15-2)12(9)17-4/h5-6H,7H2,1-4H3 |
Clé InChI |
WVFIRUQCZJLWQX-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC(=C1OC)OC)OCC(=O)OC |
SMILES canonique |
COC1=CC(=CC(=C1OC)OC)OCC(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-(4-{2-[(2-Chloro-10,11-dihydrodibenzo[b,f]thiepin-10-yl)oxy]ethyl}-1-piperazinyl)propanamide](/img/structure/B374051.png)
![2-[(2,5-dichlorophenyl)sulfanyl]-N,N-dimethylbenzamide](/img/structure/B374053.png)
![Bis[2-(dimethylamino)ethyl] 2-(4-chlorophenoxy)-2-butenedioate](/img/structure/B374055.png)
![2-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-6-methyl-1H-pyrimidin-4-one](/img/structure/B374056.png)
![(9E)-2-chloro-9-[4-(dimethylamino)butylidene]thioxanthen-4-ol](/img/structure/B374058.png)




![2,10-Dichloro-8-methoxy-10,11-dihydrodibenzo[b,f]thiepine](/img/structure/B374068.png)


